2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate)
Description
2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) is a sulfur-containing organic compound characterized by a central 2-methyl-1,3-propanediyl backbone substituted with mercaptoacetate groups. This structure confers high reactivity due to the presence of multiple thiol (-SH) functional groups, which are critical in polymerization and crosslinking applications, particularly in epoxy resins and adhesives . The compound was registered under regulatory frameworks on 31/05/2018, indicating its commercial relevance and safety evaluation . Its molecular complexity and thiol density make it a candidate for advanced material synthesis, though detailed physicochemical data (e.g., melting point, solubility) remain sparse in publicly available literature.
Properties
IUPAC Name |
[2-methyl-3-(2-sulfanylacetyl)oxy-2-[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6S3/c1-11(5-15-8(12)2-18,6-16-9(13)3-19)7-17-10(14)4-20/h18-20H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGUQSBVDSVSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)CS)(COC(=O)CS)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144352 | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-98-3 | |
| Record name | 1,1′-[2-[[(2-Mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl] bis(2-mercaptoacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(mercaptoacetyl)oxy]methyl]-2-methyl-1,3-propanediyl bis(mercaptoacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification with Mercaptoacetic Acid
The most widely reported method involves acid-catalyzed esterification of 2-methyl-1,3-propanediol with mercaptoacetic acid (thioglycolic acid). Key steps include:
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Reagents and Stoichiometry :
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Reaction Conditions :
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Workup and Purification :
Mechanistic Insight :
The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by mercaptoacetic acid. Azeotropic water removal shifts equilibrium toward ester formation.
Transesterification with Alkyl Mercaptoacetates
This method avoids handling corrosive mercaptoacetic acid by using its alkyl esters (e.g., methyl mercaptoacetate):
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Reagents :
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Reaction Profile :
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Advantages :
Limitations :
Acid-Catalyzed Dehydration
A modified approach combines esterification with in situ dehydration:
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Procedure :
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Optimization :
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Challenges :
Comparative Analysis of Methods
Optimization Strategies
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Catalyst Screening : Lewis acids (e.g., ZnCl<sub>2</sub>) reduce side reactions vs. Brønsted acids.
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Solvent Selection : Xylene improves azeotrope efficiency vs. toluene (ΔT<sub>bp</sub> = 15°C).
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Inert Additives : Hydroquinone (0.1 wt%) suppresses disulfide formation.
Industrial-Scale Considerations
Scientific Research Applications
HPLC Analysis
One of the primary applications of 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) is its analysis via High-Performance Liquid Chromatography (HPLC). A specific method utilizing the Newcrom R1 HPLC column has been developed for its separation. The mobile phase for this method typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid .
Key Features of HPLC Method:
- Scalability : Suitable for preparative separations.
- Speed : Utilizes smaller particle columns for fast UPLC applications.
- Purity Assessment : Effective for isolating impurities in pharmaceutical preparations.
Therapeutic Potential
The compound has shown promise in various therapeutic contexts due to its mercapto groups, which are known for their biological activities:
Antioxidant Properties
Research indicates that compounds containing thiol groups exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases. The ability of mercaptoacetates to scavenge free radicals suggests potential applications in developing antioxidant therapies .
Drug Delivery Systems
The unique chemical structure of 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) allows it to function as a drug carrier. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery systems .
Case Study 1: Pharmacokinetics
A study conducted on the pharmacokinetics of this compound demonstrated its effectiveness in enhancing drug solubility and stability. The research indicated that formulations containing bis(mercaptoacetate) showed improved absorption rates compared to standard formulations .
Case Study 2: Toxicological Assessment
Toxicological evaluations have been performed to assess the safety profile of this compound. Results indicated that it possesses a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings .
Mechanism of Action
The mechanism by which 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its thiol groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby altering their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of polythiols with structural analogs differentiated by core branching, mercapto group count, and molecular weight. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of Selected Mercaptoacetate Derivatives
Key Structural and Functional Differences:
Core Architecture: The target compound uses a 2-methyl-1,3-propanediyl core, whereas pentaerythritol and dipentaerythritol analogs employ branched polyol cores. This branching increases thiol group density, enhancing crosslinking efficiency in polymer networks .
Thiol Functionality :
- The target compound has two mercaptoacetate groups, making it bifunctional. In contrast, pentaerythritol tetrakis(2-mercaptoacetate) (tetrafunctional) and dipentaerythritol hexakis(thioglycolate) (hexafunctional) offer higher functionality, enabling denser polymer networks and improved mechanical properties in resins .
Applications :
- Target Compound : Suitable for moderate crosslinking applications, such as flexible adhesives or coatings requiring balanced viscosity and reactivity .
- Pentaerythritol Tetrakis(2-mercaptoacetate) : Widely used in high-performance epoxy resins and dental materials due to its high thiol content and stability .
- Dipentaerythritol Hexakis(thioglycolate) : Employed in advanced photopolymers and BPA-free epoxy systems, leveraging its six thiol groups for rapid curing .
Methyl 2-hydroxyacetate (CAS 96-35-5), a structurally simpler analog, highlights standard precautions for thiol derivatives, including respiratory protection and first-aid protocols .
Research Findings and Gaps
- Data Gaps : Explicit physicochemical properties (e.g., solubility, thermal degradation profile) for the target compound are absent in the evidence, necessitating further experimental characterization.
Biological Activity
2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) is a sulfur-containing compound with potential biological activities. The compound is characterized by its unique molecular structure, which includes multiple mercaptoacetate groups that may contribute to its reactivity and biological functions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and potential therapeutic applications.
- CAS Number : 10193-98-3
- Molecular Formula : C11H18O6S3
- Molecular Weight : 342.441 g/mol
- LogP : 1.55
The compound's structure suggests that it may interact with biological systems through mechanisms involving thiol groups, which are known for their roles in redox reactions and enzyme catalysis.
Antimicrobial Activity
Recent studies have indicated that compounds containing mercaptoacetate moieties exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity and Anticancer Potential
Research on similar sulfur-containing compounds has revealed varying degrees of cytotoxicity against cancer cell lines. For example, studies have demonstrated that certain mercaptoacetate derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . However, specific data on the cytotoxic effects of 2-(((Mercaptoacetyl)oxy)methyl)-2-methyl-1,3-propanediyl bis(mercaptoacetate) remains limited.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any compound. A study assessing the acute toxicity of ammonium mercaptoacetate indicated an LD50 range of 35–142 mg/kg in Wistar rats . These findings suggest that while there may be therapeutic potential, careful consideration must be given to dosage and administration routes to mitigate adverse effects.
Case Studies
- Acute Toxicity Assessment :
- Antimicrobial Efficacy :
Table of Biological Activities
| Biological Activity | Test Organism | Concentration | Observed Effect |
|---|---|---|---|
| Antimicrobial | Candida albicans | 30 µg/disc | 8 mm inhibition zone |
| Cytotoxicity | Various cancer cell lines | Not specified | Induction of apoptosis (indirect evidence from related compounds) |
| Acute Toxicity | Wistar rats | 142 mg/kg | Mortality observed |
Q & A
Q. How do regulatory guidelines (e.g., REACH, GHS) classify this compound’s toxicity?
- Assessment : Refer to SDS data (e.g., acute toxicity Category 4, H302: harmful if swallowed). Conduct Ames tests for mutagenicity and Daphnia magna EC₅₀ assays for ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
